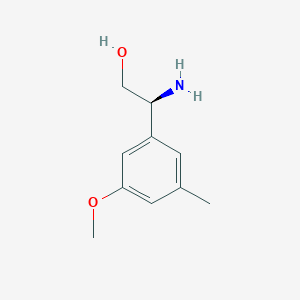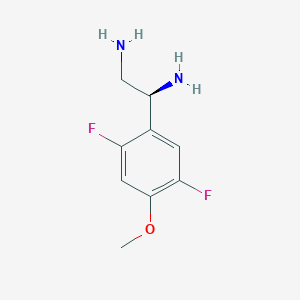
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include signal transduction and metabolic pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diol: A related compound with similar structural features.
2,5-Difluoro-4-methoxyphenylacetic acid: Another derivative with comparable properties.
Uniqueness
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12F2N2O |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12F2N2O/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-3,8H,4,12-13H2,1H3/t8-/m1/s1 |
InChI Key |
JQCGFSPSWVEHLK-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)F)[C@@H](CN)N)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


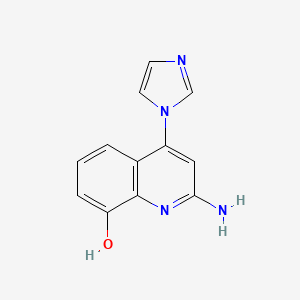
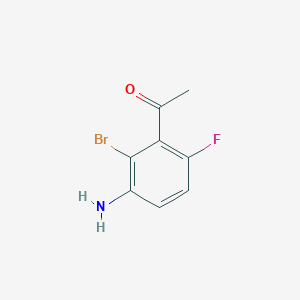
![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
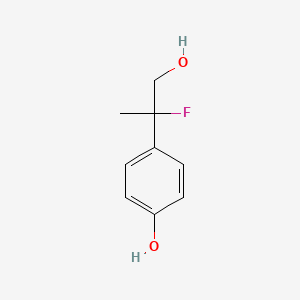
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
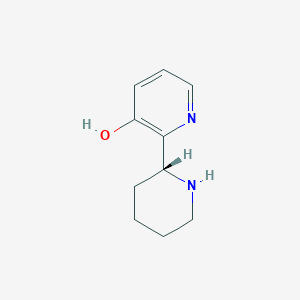
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)

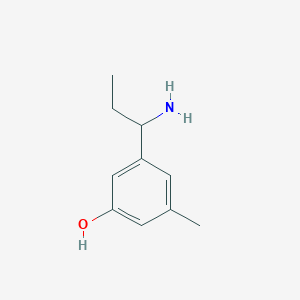

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
